molecular formula C13H11NO B6280538 2-[7-(hydroxymethyl)naphthalen-2-yl]acetonitrile CAS No. 1261809-50-0

2-[7-(hydroxymethyl)naphthalen-2-yl]acetonitrile

Cat. No. B6280538
CAS RN: 1261809-50-0
M. Wt: 197.2
InChI Key:
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Description

2-[7-(hydroxymethyl)naphthalen-2-yl]acetonitrile (HMNAC) is a versatile chemical compound that has been widely studied for its various applications in scientific research. HMNAC is a hydroxymethyl derivative of naphthalene, a naturally occurring aromatic hydrocarbon. It has been used as a synthetic intermediate in the synthesis of various compounds, such as dyes, pharmaceuticals, agrochemicals, and fragrances. Additionally, HMNAC has been studied for its potential applications in biochemistry and physiology, as it has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

2-[7-(hydroxymethyl)naphthalen-2-yl]acetonitrile has been widely studied for its potential applications in scientific research. It has been used as a synthetic intermediate in the synthesis of various compounds, such as dyes, pharmaceuticals, agrochemicals, and fragrances. Additionally, 2-[7-(hydroxymethyl)naphthalen-2-yl]acetonitrile has been studied for its potential applications in biochemistry and physiology. It has been found to have a wide range of biochemical and physiological effects, which make it a useful tool for scientific research.

Mechanism of Action

The exact mechanism of action of 2-[7-(hydroxymethyl)naphthalen-2-yl]acetonitrile is still not fully understood. However, it is believed that 2-[7-(hydroxymethyl)naphthalen-2-yl]acetonitrile binds to certain proteins and enzymes in the body, which leads to various biochemical and physiological effects. Additionally, 2-[7-(hydroxymethyl)naphthalen-2-yl]acetonitrile may also bind to certain receptors in the body, which could lead to changes in cellular signaling pathways.
Biochemical and Physiological Effects
2-[7-(hydroxymethyl)naphthalen-2-yl]acetonitrile has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-microbial, and anti-tumor properties. Additionally, 2-[7-(hydroxymethyl)naphthalen-2-yl]acetonitrile has been found to have antioxidant, anti-allergic, and anti-nociceptive effects. It has also been found to have neuroprotective and anti-depressant effects.

Advantages and Limitations for Lab Experiments

2-[7-(hydroxymethyl)naphthalen-2-yl]acetonitrile has several advantages for use in lab experiments. It is a relatively inexpensive and easy to obtain compound, which makes it a convenient tool for research. Additionally, its wide range of biochemical and physiological effects makes it a useful tool for studying various biological processes. However, 2-[7-(hydroxymethyl)naphthalen-2-yl]acetonitrile also has some limitations. For example, its mechanism of action is still not fully understood, which can make it difficult to predict its effects in certain situations. Additionally, its effects can vary depending on the concentration and duration of exposure, which can make it difficult to study its effects in detail.

Future Directions

There are several potential future directions for the study of 2-[7-(hydroxymethyl)naphthalen-2-yl]acetonitrile. One potential direction is to further investigate its mechanism of action in order to better understand its effects. Additionally, further studies could be conducted to explore the potential therapeutic applications of 2-[7-(hydroxymethyl)naphthalen-2-yl]acetonitrile. Additionally, further studies could be conducted to explore the potential toxicity of 2-[7-(hydroxymethyl)naphthalen-2-yl]acetonitrile and its potential interactions with other compounds. Finally, further studies could be conducted to explore the potential applications of 2-[7-(hydroxymethyl)naphthalen-2-yl]acetonitrile in other fields, such as agriculture and industry.

Synthesis Methods

2-[7-(hydroxymethyl)naphthalen-2-yl]acetonitrile can be synthesized from naphthalene through the reaction of naphthalene with formaldehyde in the presence of hydrochloric acid. This reaction results in the formation of 2-hydroxy-7-methoxynaphthalen-2-yl acetic acid (HMNAA). HMNAA can then be converted to 2-[7-(hydroxymethyl)naphthalen-2-yl]acetonitrile by reacting it with anhydrous sodium acetate in the presence of acetic acid. This reaction yields 2-[7-(hydroxymethyl)naphthalen-2-yl]acetonitrile as the main product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[7-(hydroxymethyl)naphthalen-2-yl]acetonitrile involves the reaction of 2-naphthylacetonitrile with formaldehyde in the presence of a base to form the intermediate 2-[7-(formylmethyl)naphthalen-2-yl]acetonitrile, which is then reduced with sodium borohydride to yield the final product.", "Starting Materials": [ "2-naphthylacetonitrile", "formaldehyde", "base", "sodium borohydride" ], "Reaction": [ "Step 1: Dissolve 2-naphthylacetonitrile in a suitable solvent and add formaldehyde and a base such as sodium hydroxide or potassium carbonate.", "Step 2: Heat the reaction mixture under reflux for several hours until TLC analysis indicates complete conversion of the starting material.", "Step 3: Cool the reaction mixture and add water to precipitate the intermediate 2-[7-(formylmethyl)naphthalen-2-yl]acetonitrile.", "Step 4: Filter the precipitate and wash with water to obtain the intermediate as a solid.", "Step 5: Dissolve the intermediate in a suitable solvent and add sodium borohydride.", "Step 6: Stir the reaction mixture at room temperature until TLC analysis indicates complete conversion of the intermediate.", "Step 7: Quench the reaction with water and extract the product with a suitable organic solvent.", "Step 8: Purify the product by recrystallization or chromatography to obtain 2-[7-(hydroxymethyl)naphthalen-2-yl]acetonitrile as a solid." ] }

CAS RN

1261809-50-0

Product Name

2-[7-(hydroxymethyl)naphthalen-2-yl]acetonitrile

Molecular Formula

C13H11NO

Molecular Weight

197.2

Purity

95

Origin of Product

United States

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